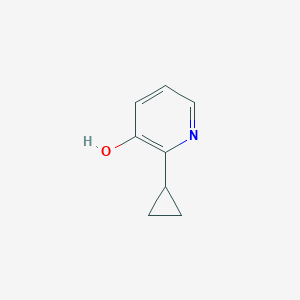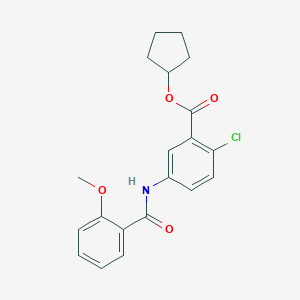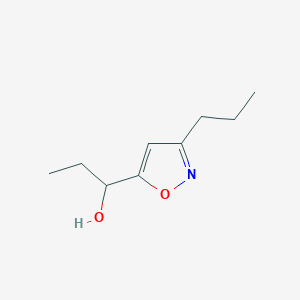
2,3-Difluoro-4-methoxyphenylboronic acid
Übersicht
Beschreibung
2,3-Difluoro-4-methoxyphenylboronic acid is a chemical compound with applications in organic synthesis and materials science. Its molecular structure, characterized by the presence of fluorine and methoxy groups attached to a phenylboronic acid moiety, contributes to its unique chemical and physical properties. This compound is involved in various chemical reactions, serving as a valuable building block in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of 2,3-difluoro-4-methoxyphenylboronic acid involves the palladium-catalyzed cross-coupling reactions of arylboronic acids with aryl halides, employing lithiation ortho to a 1,2-difluoroaromatic unit to access 2,3-difluoroarylboronic acids. This method offers a straightforward approach to synthesizing 2,3-difluoro-substituted phenylboronic acids, including 2,3-difluoro-4-methoxyphenylboronic acid, with high purity and yield (Gray, Hird, Lacey, & Toyne, 1989).
Molecular Structure Analysis
The molecular structure of 2,3-difluoro-4-methoxyphenylboronic acid is characterized by the presence of difluoro and methoxy substituents on the phenyl ring, which significantly influence its electronic properties and reactivity. Crystallographic studies provide insights into the compound's molecular geometry, showing how these substituents affect the bond angles and lengths within the molecule. The structure is determined by X-ray crystallography, revealing the arrangement of atoms and the compound's solid-state conformation (Li, Shen, & Zhang, 2015).
Chemical Reactions and Properties
2,3-Difluoro-4-methoxyphenylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds. Its boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction showcases the compound's utility in constructing complex molecular structures (Ueda, Ueno, Suyama, & Ryu, 2016).
Physical Properties Analysis
The physical properties of 2,3-difluoro-4-methoxyphenylboronic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of fluorine atoms increases its thermal stability and alters its solubility in organic solvents. These properties are crucial for its handling and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 2,3-difluoro-4-methoxyphenylboronic acid, including acidity, reactivity, and stability, are significantly affected by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. These substituents enhance the compound's ability to participate in chemical reactions, making it a versatile reagent in organic synthesis. Its stability against protodeboronation and its reactivity in cross-coupling reactions are notable characteristics (Gozdalik, Marek, Madura, Gierczyk, Popenda, Schroeder, Adamczyk-Woźniak, & Sporzyński, 2019).
Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies Formation 2,3-Difluoro-4-methoxyphenylboronic acid is instrumental in the design and synthesis of supramolecular assemblies. Research by Pedireddi and Seethalekshmi (2004) demonstrated the formation of supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine. These assemblies were facilitated through O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, showcasing the utility of difluoro-methoxyphenylboronic acid derivatives in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Mechanism Exploration The compound has also been utilized in exploring the mechanisms of fluorescence quenching. A study by Geethanjali, Nagaraja, and Melavanki (2015) focused on the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid by aniline. Through steady-state fluorescence measurements, they provided insight into the static quenching mechanism active in these systems, contributing to a better understanding of the photophysical behavior of boronic acid derivatives (Geethanjali, Nagaraja, & Melavanki, 2015).
Crystal Structure and Monomeric Design The influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids has been a subject of study, aiming at achieving a monomeric structure for boronic acids. Cyrański et al. (2012) explored the structures of several ortho-alkoxyphenylboronic acids, including those with methoxy substitutions, to identify patterns that promote monomeric structures. This research aids in the development of novel boronic acids for crystal engineering applications (Cyrański et al., 2012).
Chemical Synthesis and Reactivity Additionally, 2,3-Difluoro-4-methoxyphenylboronic acid and its derivatives find application in chemical synthesis, particularly in reactions involving the formation of complex organic molecules. For instance, the work by Ruel, Braun, and Johnson (2003) highlights the preparation of 2-(4-methoxyphenyl)-2-cyclohexen-1-one through Suzuki coupling with 4-methoxyphenylboronic acid, demonstrating the compound's role in facilitating cross-coupling reactions (Ruel, Braun, & Johnson, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
2,3-Difluoro-4-methoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are to be coupled .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets (carbon atoms) through a process known as transmetalation, where the boron-carbon bond in the organoboron compound is exchanged for a metal-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s worth noting that the compound is generally stable and readily prepared , which can impact its bioavailability in chemical reactions.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,3-Difluoro-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . Additionally, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base , and the efficiency of the reaction can be affected by the choice of these components .
Eigenschaften
IUPAC Name |
(2,3-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWYFMBSFSTYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648598 | |
| Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170981-41-6 | |
| Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)


